6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a synthetic organic compound characterized by the presence of a chloro group, an octyloxy group, and a trifluoromethyl group attached to an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the octyloxy group: This step involves the alkylation of the imidazo[4,5-b]pyridine core with an octyl halide in the presence of a base.
Introduction of the trifluoromethyl group: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chloro group.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro group.
Scientific Research Applications
6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro and octyloxy groups contribute to its binding affinity to target proteins or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-(hexyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
- 6-Chloro-1-(decyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
- 6-Chloro-1-(octyloxy)-2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine
Uniqueness
6-Chloro-1-(octyloxy)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is unique due to the specific combination of its functional groups, which confer distinct physicochemical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the octyloxy group provides hydrophobic characteristics. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62242-93-7 |
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Molecular Formula |
C15H19ClF3N3O |
Molecular Weight |
349.78 g/mol |
IUPAC Name |
6-chloro-1-octoxy-2-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C15H19ClF3N3O/c1-2-3-4-5-6-7-8-23-22-12-9-11(16)10-20-13(12)21-14(22)15(17,18)19/h9-10H,2-8H2,1H3 |
InChI Key |
DMIRIOQFOPMDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCON1C2=C(N=CC(=C2)Cl)N=C1C(F)(F)F |
Origin of Product |
United States |
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